molecular formula C14H21N3 B11875511 2-((4-Methylpiperazin-1-yl)methyl)indoline

2-((4-Methylpiperazin-1-yl)methyl)indoline

Cat. No.: B11875511
M. Wt: 231.34 g/mol
InChI Key: HJSYJQQKBBGARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Methylpiperazin-1-yl)methyl)indoline is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound features an indoline core structure with a 4-methylpiperazin-1-ylmethyl substituent, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methylpiperazin-1-yl)methyl)indoline typically involves the reaction of indoline with 4-methylpiperazine in the presence of a suitable catalyst. One common method is the Mannich reaction, where indoline reacts with formaldehyde and 4-methylpiperazine under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methylpiperazin-1-yl)methyl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the indoline ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted indoline derivatives.

Scientific Research Applications

2-((4-Methylpiperazin-1-yl)methyl)indoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Methylpiperazin-1-yl)methyl)indoline involves its interaction with specific molecular targets and pathways. The compound is known to target proteins and enzymes involved in cellular processes, leading to its biological effects. For example, it may inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole core structure.

    Piperazine derivatives: Compounds such as 1-(4-methylpiperazin-1-yl)propan-2-one and 4-methylpiperazine share the piperazine moiety.

Uniqueness

2-((4-Methylpiperazin-1-yl)methyl)indoline is unique due to its specific combination of the indoline and 4-methylpiperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various research fields, making it a valuable compound for further study and development .

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H21N3/c1-16-6-8-17(9-7-16)11-13-10-12-4-2-3-5-14(12)15-13/h2-5,13,15H,6-11H2,1H3

InChI Key

HJSYJQQKBBGARB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2CC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.